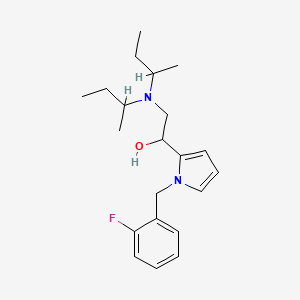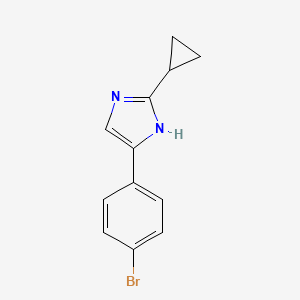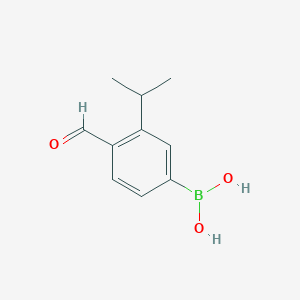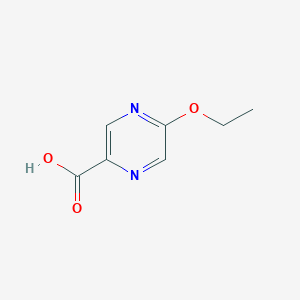
3-(5-Methyl-1,3-thiazol-2-yl)piperidine
Overview
Description
“3-(5-Methyl-1,3-thiazol-2-yl)piperidine” is a compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is a part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is an important synthetic medicinal block for drug construction .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H14N2S), molecular weight (182.29), and its SMILES string (CC1=CSC(C2CNCCC2)=N1) .Scientific Research Applications
Antimicrobial Applications
Piperidine-mediated Synthesis of Thiazolyl Chalcones Piperidine-mediated synthesis involving 3-(5-Methyl-1,3-thiazol-2-yl)piperidine leads to the production of thiazolyl chalcones and their derivatives, which have been identified as potent antimicrobial agents. The compounds synthesized through this process exhibit significant potency in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Antimicrobial Evaluation of Thiazolo[3,2-a] Pyridine Derivatives Thiazolo[3,2-a]pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives synthesized using a process involving piperidine have demonstrated significant antimicrobial activity. These compounds have been effective against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatment strategies (El-Hag Ali et al., 2005).
Anticancer and Antiproliferative Applications
Anticancer Evaluation of 1,3-Thiazoles Compounds with a piperidine substituent at C2 of the 1,3-thiazole cycle have shown promising anticancer activity. These compounds were particularly effective against various cancer cell lines, including lung, kidney, breast cancer, and melanoma, indicating their potential as anticancer agents (Turov, 2020).
Antiproliferative Effect of Novel Thiazolidinone Conjugates Novel thiazolidinone analogues synthesized using piperidine-based structures have shown significant antiproliferative effects on human leukemic cells. These compounds have the potential to induce cell death, suggesting their application in cancer treatment strategies (Kumar et al., 2014).
Insecticidal Applications
Insecticidal Activity of Piperidine Thiazole Compounds Novel piperidine thiazole compounds have demonstrated considerable insecticidal activities, particularly against armyworms. The lethal rates of these compounds at certain concentrations indicate their potential utility in agricultural pest control (Ding et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-(5-methyl-1,3-thiazol-2-yl)piperidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, they may affect the pathways involved in inflammation by inhibiting the COX-1 enzyme .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory effects . For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, which could result in reduced inflammation .
Biochemical Analysis
Biochemical Properties
3-(5-Methyl-1,3-thiazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory pathways. The compound has been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, molecular docking studies have revealed its binding affinity to these enzymes, supporting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound modulates gene expression related to inflammatory cytokines and enzymes, thereby reducing inflammation at the cellular level . Furthermore, it affects cellular metabolism by altering the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . The compound also interacts with nuclear factor-kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory genes . These interactions highlight its potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory properties, although prolonged exposure may lead to adaptive cellular responses that could alter its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and distribution . These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may direct it to specific cellular compartments, enhancing its functional specificity . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
5-methyl-2-piperidin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCOFDZSFVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)




![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)
